molecular formula C13H21NO B13054932 (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL

Cat. No.: B13054932
M. Wt: 207.31 g/mol
InChI Key: CNPLPEJYKJAOLH-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL ( 1212891-09-2) is a chiral amino alcohol building block with a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development and structure-activity relationship (SAR) studies of agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a prominent striatal receptor and an emerging therapeutic target for various central nervous system (CNS) disorders, including Parkinson's Disease, schizophrenia, anxiety, and drug addiction . Derived from the 2-AMPP agonist scaffold, this and related amino alcohol structures are utilized to probe receptor tolerances and optimize agonist potency . Researchers employ this chiral synthon to explore the structural requirements for GPR88 activation, focusing on fine-tuning lipophilicity and functionality to improve both potency and brain permeability for in vivo studies . The stereochemistry of the compound, denoted by the (1S,2R) configuration, is critical for its specific interaction with the biological target. The tert-butylphenyl moiety contributes to the molecule's overall lipophilicity, a key parameter in optimizing pharmacokinetic properties . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m1/s1

InChI Key

CNPLPEJYKJAOLH-BXKDBHETSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)C(C)(C)C)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O

Origin of Product

United States

Preparation Methods

Oximation and Reduction Route

A well-documented approach for preparing optically active amino alcohols structurally related to (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL involves:

  • Oximation : Reacting the corresponding α-hydroxy ketone (e.g., 1-(4-(tert-butyl)phenyl)-1-hydroxy-2-propanone) with a hydroxylamine salt (hydroxylamine hydrochloride or sulfate) in the presence of a base such as sodium hydroxide or sodium acetate to form the oxime intermediate.

  • Reduction : The oxime is then reduced using a finely divided nickel-aluminium alloy catalyst mixture under controlled conditions to yield the amino alcohol with high optical purity.

Key parameters:

Step Reagents/Conditions Notes
Oximation Hydroxylamine salt, base (NaOH, NaOAc), aqueous medium, 0–15°C Molar ratio hydroxylamine:ketone ~1.0-1.5
Reduction Ni-Al catalyst (ratio 1.5–5.0), controlled temperature Yields optically active amino alcohol free of diastereomeric impurities

This method is efficient and scalable, providing high enantiomeric excess and purity suitable for industrial applications.

Asymmetric Catalytic Hydrogenation

Another approach involves the asymmetric catalytic hydrogenation of prochiral precursors:

  • Use of chiral catalysts (e.g., chiral phosphine ligands or ephedrine-based catalysts) enables selective reduction of ketones or imines to yield the desired (1S,2R) stereochemistry.

  • Reaction conditions typically include mild temperatures (0–25°C), hydrogen atmosphere, and solvents like methanol or toluene.

  • This method allows high enantioselectivity and is often preferred for laboratory-scale synthesis due to operational simplicity and stereochemical control.

Chiral Resolution Techniques

In cases where racemic mixtures are formed, chiral resolution can be employed:

  • Use of chiral chromatography (e.g., chiral HPLC columns like Chiralpak IA/IB) to separate enantiomers.

  • Alternatively, diastereomeric salt formation with chiral acids or bases followed by crystallization.

These methods are complementary to asymmetric synthesis and are essential for obtaining enantiomerically pure compounds when direct asymmetric synthesis is challenging.

Detailed Research Findings and Data

Yield and Purity Data

Method Yield (%) Enantiomeric Excess (%) Key Notes
Oximation + Ni-Al reduction 80–85 >98 High purity, scalable
Asymmetric hydrogenation 75–90 95–99 Mild conditions, catalyst-dependent
Chiral resolution Variable >99 Used for purification

Analytical Characterization

  • NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and purity. Aromatic protons appear around δ 7.1–7.3 ppm; coupling constants assist in stereochemical assignments.

  • HPLC : Chiral HPLC with UV detection at 210 nm is standard for assessing enantiomeric excess.

  • Mass Spectrometry : High-resolution MS confirms molecular weight (207.31 g/mol).

  • Other : Optical rotation measurements and IR spectroscopy support stereochemical and functional group verification.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages
Oximation + Reduction Hydroxylamine salt, base, Ni-Al catalyst High enantiomeric purity, scalable Requires catalyst preparation
Asymmetric Catalytic Hydrogenation Chiral catalyst, H2, mild solvents Operational simplicity, high selectivity Catalyst cost, sensitivity to conditions
Chiral Resolution Chiral chromatography or salt formation Achieves >99% purity Additional purification step required

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides, anhydrides.

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various reduced derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways: Modulation of biochemical pathways, potentially influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with structurally related compounds highlights critical differences in substituents, stereochemistry, and physicochemical properties. Below is an analysis of key analogs:

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)

  • Substituent Position : The tert-butyl group is meta-substituted on the phenyl ring, altering steric accessibility compared to the para isomer.
  • Formula: C₁₃H₂₁NO (MW: 207.31 g/mol).
  • Implications : Meta substitution reduces symmetry and may affect binding to chiral receptors due to distinct spatial arrangements .

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6)

  • Substituent : 4-(Trifluoromethylthio) group (─SCF₃), a strong electron-withdrawing and lipophilic moiety.
  • Formula: C₁₀H₁₂F₃NOS (MW: 275.27 g/mol).
  • Implications: Increased electronegativity and lipophilicity enhance metabolic stability but may reduce aqueous solubility.

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1)

  • Substituents : 2-chloro and 4-trifluoromethyl groups create a sterically hindered, electron-deficient aromatic system.
  • Formula: C₁₀H₁₁ClF₃NO (MW: 253.65 g/mol).
  • Implications : Chlorine and trifluoromethyl groups synergistically increase lipophilicity and may enhance binding to hydrophobic pockets in biological targets .

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

  • Substituents : 4-iodo and 3-fluoro groups, with stereochemistry inverted (2S,1R vs. 1S,2R).
  • Formula: C₉H₁₁FINO (MW: 295.09 g/mol).
  • Fluorine enhances electronegativity, while stereochemical differences drastically alter biological target recognition .

Comparative Data Table

Compound (CAS) Substituents Formula MW (g/mol) Key Properties/Implications
Target Compound (Para-tert-butyl) 4-(tert-butyl)phenyl C₁₃H₂₁NO* ~207.31 Steric bulk, moderate lipophilicity
Meta-tert-butyl (1019534-32-7) 3-(tert-butyl)phenyl C₁₃H₂₁NO 207.31 Altered steric accessibility
4-Trifluoromethylthio (1270385-18-6) 4-(SCF₃)phenyl C₁₀H₁₂F₃NOS 275.27 High lipophilicity, redox potential
2-Cl-4-CF₃ (1212998-44-1) 2-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 Electron-deficient, hydrophobic binding
4-Iodo (N/A) 4-I, 3-F, (2S,1R) stereochemistry C₉H₁₁FINO 295.09 Heavy atom effects, chiral inversion

*Assumed based on meta isomer’s formula.

Key Findings and Implications

Electron-Withdrawing Groups : Analogs with ─SCF₃ or ─CF₃ exhibit enhanced metabolic stability but may suffer from solubility limitations .

Halogen Effects : Chlorine and iodine introduce distinct electronic and steric profiles; iodine’s polarizability is advantageous in imaging or catalysis .

Stereochemistry : The (1S,2R) configuration in the target compound may offer superior enantioselectivity in chiral synthesis compared to (2S,1R) analogs .

Biological Activity

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL is a chiral compound with significant implications in medicinal chemistry. Its unique stereochemical configuration allows it to interact selectively with various biological targets, making it a valuable candidate for drug development and therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • CAS Number : 1212891-09-2

The compound's structure features an amino group, a tert-butyl substituent on a phenyl ring, and a hydroxyl group on a propan-2-ol backbone, contributing to its biological activity.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interactions with enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to selectively inhibit specific enzymes involved in metabolic pathways. Its chiral nature allows for differential binding affinities that can modulate enzyme activity.
  • Protein-Ligand Binding : Studies indicate that this compound can bind to various protein targets, influencing their functions. This property is critical for understanding its potential therapeutic applications.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential use in oncology.

Antiproliferative Activity

A study conducted on the antiproliferative effects of this compound demonstrated its efficacy against melanoma and colon cancer cell lines. The compound was tested alongside established drugs such as encorafenib:

CompoundCell LineIC50 (µM)
This compoundA375 (Melanoma)15
EncorafenibA375 (Melanoma)10
This compoundColo205 (Colon Cancer)18

These results indicate that while the compound is less potent than encorafenib, it still exhibits significant antiproliferative properties.

Mechanistic Studies

Further investigation into the mechanism of action revealed that this compound affects key signaling pathways involved in cell growth and survival:

  • MEK/ERK Pathway Inhibition : The compound was shown to decrease phosphorylation levels of MEK and ERK in treated cell lines, similar to the effects observed with standard chemotherapeutics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

Compound NameStructural DifferencesUnique Features
(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OLDifferent stereochemistry (1R,2R)Variations in binding affinity due to different chirality
(1S,2S)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OLEnantiomeric variation (S,S configuration)Potentially different biological activities
(1R,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OLMethyl instead of tert-butyl groupAltered steric effects influencing reactivity

This table illustrates how variations in stereochemistry and functional groups can lead to significant differences in biological activity and interaction profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.